Glycidyl Stearate-d35
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Overview
Description
Glycidyl Stearate-d35: is a stable isotope-labeled compound with the molecular formula C21H5D35O3 and a molecular weight of 375.76 g/mol . It is a derivative of glycidyl stearate, where the hydrogen atoms are replaced with deuterium (D). This compound is primarily used in scientific research as a reference material and in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl Stearate-d35 is synthesized through the esterification of stearic acid-d35 with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycidyl Stearate-d35 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in this compound can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with amines, thiols, or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and azides are used under mild to moderate conditions to open the epoxide ring.
Major Products:
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amino alcohols, thiol alcohols, and azido alcohols.
Scientific Research Applications
Glycidyl Stearate-d35 has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
- Employed in the study of reaction mechanisms and kinetics involving epoxide compounds .
Biology:
- Utilized in the labeling of biological molecules for tracing and imaging studies.
- Applied in the investigation of metabolic pathways involving fatty acid derivatives .
Medicine:
- Explored as a potential anticancer agent due to its ability to induce apoptosis in tumor cells .
- Studied for its role in drug delivery systems and as a component in pharmaceutical formulations .
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of Glycidyl Stearate-d35 involves its interaction with various molecular targets and pathways:
Epoxide Ring Opening: The epoxide ring in this compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with cellular components.
Kinase Inhibition: this compound acts as a kinase inhibitor, interfering with cell signaling pathways and inducing apoptosis in tumor cells.
Metabolic Pathways: The compound can be metabolized to form various derivatives that participate in biological processes.
Comparison with Similar Compounds
Glycidyl Stearate: The non-deuterated form of Glycidyl Stearate-d35, used in similar applications but without the isotope labeling.
Glycidyl Esters of Fatty Acids: A class of compounds with similar structures and properties, used in various industrial and research applications.
Uniqueness:
Properties
Molecular Formula |
C21H40O3 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
InChI Key |
OUQGOXCIUOCDNN-KNAXIHRDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
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